molecular formula C17H19NO3 B4978330 N-(3-methoxyphenyl)-3-propoxybenzamide

N-(3-methoxyphenyl)-3-propoxybenzamide

Cat. No.: B4978330
M. Wt: 285.34 g/mol
InChI Key: YYAVTDSNUHFZBZ-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-3-propoxybenzamide is a benzamide derivative characterized by a 3-methoxyphenyl group attached to the amide nitrogen and a 3-propoxy substituent on the benzoyl ring. The methoxyphenyl and propoxy groups are critical for modulating solubility, binding affinity, and pharmacological efficacy, as observed in structurally related compounds .

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-3-10-21-16-9-4-6-13(11-16)17(19)18-14-7-5-8-15(12-14)20-2/h4-9,11-12H,3,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAVTDSNUHFZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-propoxybenzamide typically involves the reaction of 3-methoxyaniline with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(3-hydroxyphenyl)-3-propoxybenzamide.

    Reduction: Formation of N-(3-methoxyphenyl)-3-propoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxyphenyl)-3-propoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and propoxy groups can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Structural Features :

  • Core Benzamide Scaffold : Shared across all analogs, facilitating interactions with biological targets (e.g., kinases, receptors).
  • Substituent Variations : Differences in substituents on the phenyl or benzoyl rings dictate activity and selectivity.
Compound Name Substituents (R1, R2) Molecular Weight Key Structural Differences Reference
N-(3-Methoxyphenyl)-3-propoxybenzamide R1: 3-OCH₃; R2: 3-OCH₂CH₂CH₃ ~299.34 g/mol Baseline for comparison N/A
N-(3-Methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine Quinoline core with 3-phenylpropoxy ~428.49 g/mol Quinoline ring enhances DNA intercalation
N-(3-Methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k) Thiazole-pyridine hybrid ~383.47 g/mol Thiazole and pyridine improve kinase inhibition
3-{[2-(4-Isobutylphenyl)propanoyl]amino}-N-(3-methylphenyl)benzamide Isobutylphenyl acyl group ~414.54 g/mol Acyl group enhances lipophilicity
N-(3-Acetylphenyl)-3-methoxybenzamide Acetylated phenyl ring ~269.30 g/mol Acetyl group reduces metabolic stability

Substituent Impact :

  • Methoxy Group (3-OCH₃): Enhances hydrogen bonding with target proteins, as seen in quinoline derivatives with antiproliferative activity .
  • Propoxy Chain (3-OCH₂CH₂CH₃) : Increases membrane permeability, critical for antitumor activity in vivo .
  • Heterocyclic Modifications (e.g., thiazole, quinoline): Improve target selectivity and potency by introducing additional binding interactions .

Antitumor Activity :

  • N-(3-Methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine: Demonstrated IC₅₀ values of 2.56–3.67 µM against HCT-116, RKO, and HeLa cell lines. Inhibited tumor growth in mice via ATG5-dependent autophagy .
  • Compound 3k (Thiazole-Pyridine Derivative) : Suppressed angiogenesis in chick embryo models at 30 mg/kg/day, outperforming Vandetanib in HUVEC migration assays .

Receptor Antagonism :

  • N-(3-[11C]Methoxyphenyl)-4-chlorocinnamide : A TRPV1 antagonist (Ki = 18 nM), highlighting the methoxyphenyl group’s role in receptor binding .

Pesticidal Activity :

  • N-(3-Methoxypropyl)-N’-isopropyl-triazine-diamine (Methoprotryne) : Illustrates how alkoxy substituents can be repurposed for agrochemical applications .
Structure-Activity Relationship (SAR) Insights
  • Methoxy Position : 3-Methoxy on the phenyl ring optimizes steric and electronic interactions, as shifting to 2- or 4-positions reduces activity .
  • Propoxy vs. Shorter Alkoxy Chains : Longer chains (e.g., propoxy) enhance in vivo stability compared to methoxy or ethoxy groups .
  • Heterocyclic Replacements: Thiazole and quinoline cores increase potency but may reduce solubility, necessitating formulation optimization .

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